(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Overview
Description
“®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole” is a heterocyclic organic compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 . It is categorized under the class of oxazoles .
Molecular Structure Analysis
The IUPAC name of the compound is (4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole . The compound has a chiral center, which is indicated by the ® configuration in its name .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.17 and a molecular formula of C15H12BrNO . Other physical and chemical properties such as boiling point or solubility are not provided in the search results.Scientific Research Applications
Catalytic Activities :
- Cycloruthenated Complexes : Synthesized cycloruthenated complexes, including derivatives of 4,5-dihydrooxazole, showed promising catalytic activity in nitroarene reduction, demonstrating functional group compatibility (Jia et al., 2016).
- Nickel Complexes : Nickel complexes with oxazoline-based P,N-chelate ligands, related to 4,5-dihydrooxazole, exhibited catalytic properties in ethylene oligomerization (Speiser et al., 2004).
Antimicrobial Activities :
- Triazole Derivatives : Research into 1,2,3-triazole derivatives, which include the 4,5-dihydrooxazole structure, has shown potent antimicrobial activities against certain bacteria (Zhao et al., 2012).
- Antifungal Activity of Triazoles : Studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, structurally related to 4,5-dihydrooxazole, revealed significant antimicrobial and antifungal activities (Safonov & Panasenko, 2022).
Structural and Coordination Chemistry :
- Chiral Ferrocene Ligand : The study of (Sp)-2-(diphenylphosphino)ferrocenecarboxylic acid, a derivative of 4,5-dihydrooxazole, contributed to the understanding of planar chiral, hybrid ferrocene ligands (Štěpnička, 2002).
- Palladium Complexes : Research on (η3‐Allyl){(4S)‐4‐benzyl‐2‐[2′‐(diphenylphosphino)phenyl]‐ 4,5‐dihydrooxazole‐P,N}palladium(II) complexes provided insights into their crystal and solution structures (Baltzer et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCPSPWIFJAKI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461391 | |
Record name | CTK4E0628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole | |
CAS RN |
191330-82-2 | |
Record name | CTK4E0628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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